Methyl 4-(([2,3'-bipyridin]-4-ylmethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(([2,3’-bipyridin]-4-ylmethyl)carbamoyl)benzoate is a complex organic compound that features a bipyridine moiety linked to a benzoate ester through a carbamoyl group
Mechanism of Action
Target of Action
Compounds with similar structures often interact with proteins or enzymes in the body, altering their function and leading to various physiological effects .
Mode of Action
It’s known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
For instance, benzoate metabolism in the human gut microbiome involves both aerobic and anaerobic pathways . The compound could potentially affect these pathways, leading to downstream effects on the body’s metabolism.
Action Environment
The action, efficacy, and stability of Methyl 4-(([2,3’-bipyridin]-4-ylmethyl)carbamoyl)benzoate can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues. For instance, the rate of certain chemical reactions can be influenced by temperature and pH .
Biochemical Analysis
Biochemical Properties
It is known that benzoate derivatives can interact with various enzymes and proteins The nature of these interactions depends on the specific structure of the compound and the biomolecules it interacts with
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Methyl 4-(([2,3’-bipyridin]-4-ylmethyl)carbamoyl)benzoate at different dosages in animal models have not been reported. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
This compound could potentially interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
This compound could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(([2,3’-bipyridin]-4-ylmethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the bipyridine derivative followed by its coupling with a benzoate ester. The reaction conditions often involve the use of catalysts such as palladium in Suzuki-Miyaura coupling reactions . The process may also require specific solvents and temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective measures. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and consistency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(([2,3’-bipyridin]-4-ylmethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can modify the bipyridine moiety, potentially altering its electronic properties.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acid derivatives, while substitution reactions can produce a variety of carbamoyl-substituted compounds.
Scientific Research Applications
Methyl 4-(([2,3’-bipyridin]-4-ylmethyl)carbamoyl)benzoate has several scientific research applications:
Biology: The compound’s bipyridine moiety can interact with biological molecules, making it useful in biochemical assays and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to bind to specific molecular targets.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(([2,3’-bipyridin]-3-ylmethyl)carbamoyl)benzoate: This compound is structurally similar but differs in the position of the bipyridine moiety.
Bipyridine derivatives: Other bipyridine-based compounds share similar coordination chemistry properties but may vary in their specific applications and reactivity.
Uniqueness
Methyl 4-(([2,3’-bipyridin]-4-ylmethyl)carbamoyl)benzoate is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. These characteristics make it particularly useful in applications requiring precise molecular interactions, such as catalysis and drug development.
Properties
IUPAC Name |
methyl 4-[(2-pyridin-3-ylpyridin-4-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-26-20(25)16-6-4-15(5-7-16)19(24)23-12-14-8-10-22-18(11-14)17-3-2-9-21-13-17/h2-11,13H,12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMQWLBQUZDKGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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